4-Fluoropyridine

Overview

Description

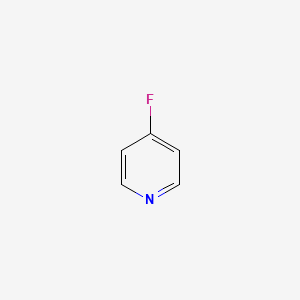

4-Fluoropyridine is an organic compound with the chemical formula C₅H₄FN. It is a derivative of pyridine, where one hydrogen atom in the pyridine ring is replaced by a fluorine atom at the fourth position. This compound is known for its unique chemical and physical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoropyridine can be synthesized through several methods. One common method involves the Balz-Schiemann reaction, where 4-aminopyridine is diazotized and then treated with hydrogen fluoride to replace the amino group with a fluorine atom . Another method involves the electrochemical fluorination of pyridine using triethylamine trihydrofluoride in acetonitrile .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale electrochemical cells and specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2.1. Types of Reactions

4-Fluoropyridine can undergo several types of chemical reactions, including:

-

Nucleophilic Substitution Reactions : The fluorine atom can be substituted by various nucleophiles, such as amines or thiols, under basic conditions.

-

Electrophilic Aromatic Substitution : The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring towards electrophiles.

-

Reduction Reactions : Under reducing conditions, this compound can be converted to other derivatives, such as 4-aminopyridine.

-

Oxidation Reactions : It can also be oxidized to form N-oxides or other oxidized derivatives.

Nucleophilic Substitution

The nucleophilic substitution reactions typically involve the following conditions:

-

Reagents : Common nucleophiles include amines (e.g., aniline) and thiols.

-

Base : A suitable base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution:

-

Reagents : Electrophiles such as bromine or nitronium ions (generated from nitric acid) can be used.

-

Conditions : The reaction is usually conducted under acidic conditions to enhance electrophile reactivity.

Reduction

Reduction of this compound can be achieved using:

-

Reagents : Sodium borohydride or catalytic hydrogenation methods.

-

Conditions : Typically performed under mild conditions to prevent over-reduction.

Oxidation

For oxidation reactions:

-

Reagents : Hydrogen peroxide or peracids are commonly employed.

-

Conditions : Mild reaction conditions are generally sufficient to yield N-oxide derivatives.

Stability and Decomposition

This compound is known for its instability, particularly under acidic conditions where it can readily decompose into N-(4-pyridyl)-4-pyridone. This transformation is facilitated by acid-catalyzed processes and poses challenges for its handling and storage .

3.1. Decomposition Pathways

The decomposition of this compound typically involves:

-

Protonation of the nitrogen atom in the pyridine ring.

-

Rearrangement leading to the formation of stable products like N-(4-pyridyl)-4-pyridone.

Scientific Research Applications

4-Fluoropyridine is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-fluoropyridine involves its interaction with various molecular targets. The presence of the fluorine atom significantly alters the electronic properties of the pyridine ring, making it less basic and more electrophilic. This modification can enhance the compound’s ability to interact with specific enzymes or receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Chloropyridine

- 4-Bromopyridine

Comparison: 4-Fluoropyridine is unique due to the position of the fluorine atom, which imparts distinct electronic and steric effects compared to its isomers and halogenated analogs. For instance, 2-fluoropyridine and 3-fluoropyridine have different reactivity patterns due to the position of the fluorine atom .

Biological Activity

4-Fluoropyridine (4-FP) is a fluorinated derivative of pyridine, which has garnered interest in medicinal chemistry due to its unique biological properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

This compound is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring. This modification can significantly alter the compound's chemical reactivity and biological interactions. Various synthetic methods have been developed for producing 4-FP, including electrochemical fluorination, which has been shown to yield high regioselectivity .

Table 1: Synthesis Methods for this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that derivatives of pyridine, including 4-FP, possess antibacterial properties against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

This compound and its derivatives have been investigated for their neuropharmacological effects. Notably, compounds related to pyridine are known to interact with potassium channels in the central nervous system. For example, 3-fluoro-4-aminopyridine, a derivative of 4-FP, is under investigation for its potential use in treating multiple sclerosis by enhancing neurotransmission through potassium channel blockade .

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on neuroblastoma cell lines. The results indicated that treatment with 4-FP improved cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent against neurodegenerative diseases .

Anticancer Potential

The anticancer potential of fluorinated pyridines has also been explored. Research has shown that certain fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies on 18F-labeled folate derivatives containing pyridine structures have demonstrated significant binding affinity to folate receptors in cancer cells, enhancing their therapeutic efficacy in targeted cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity : Fluorinated compounds often exhibit altered interactions with enzymes due to the electronegativity of fluorine, which can enhance or inhibit enzymatic activity.

- Receptor Binding : The presence of fluorine can affect the binding affinity of compounds to various receptors, potentially leading to enhanced pharmacological effects.

- Altered Lipophilicity : The introduction of fluorine can modify the lipophilicity of compounds, influencing their absorption and distribution within biological systems.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Fluoropyridine, and how do experimental conditions influence yield and purity?

The synthesis of this compound has historically faced challenges due to its instability. Early methods, such as the diazotization of 4-aminopyridine, yielded impure products due to polymerization . A more reliable electrochemical approach using ET3N-3HF as a fluorinating agent achieved selective fluorination with moderate yields, requiring precise control of voltage and temperature to minimize side reactions . Advanced protocols recommend using dry apparatus and alkali (e.g., KOH pellets) during thermal decomposition to suppress polymerization, improving purity to ~22% yield . Methodological optimization should prioritize inert atmospheres and real-time monitoring of reaction intermediates via NMR or GC-MS.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Structural elucidation relies on X-ray crystallography (e.g., SHELX software for refinement ) to resolve fluorine substitution patterns and bond angles. For electronic properties, NMR (¹⁹F and ¹H) and IR spectroscopy are critical: the deshielding effect of fluorine in ¹H NMR (e.g., para-fluorine-induced shifts) and C-F stretching vibrations (~1250 cm⁻¹) confirm substitution . Computational methods like DFT can model charge distribution, as demonstrated by the reduced pKa of this compound (4.15 vs. pyridine’s 5.25), highlighting its enhanced acidity due to electron-withdrawing effects .

Q. What factors contribute to the instability of this compound during storage, and how can these be mitigated in experimental settings?

Polymerization is the primary degradation pathway, accelerated by moisture and light . Best practices include storage under inert gases (argon or nitrogen) in amber glass vials at ≤4°C. Adding trace amounts of alkali (e.g., KOH) to samples can neutralize acidic byproducts that catalyze degradation. Purity should be verified periodically via HPLC or GC-MS, with degradation kinetics monitored using accelerated stability studies under varying humidity and temperature conditions.

Advanced Research Questions

Q. How does the fluorine substituent at the 4-position influence the reactivity of pyridine derivatives in cross-coupling or nucleophilic substitution reactions?

The electron-withdrawing nature of fluorine deactivates the pyridine ring, directing electrophilic attacks to the meta-position while enhancing para-substitution in SNAr reactions. For example, in reactions with piperazine, this compound undergoes nucleophilic displacement at the para-position under basic conditions, forming bis(perfluoropyridin-4-yl)piperazine derivatives . Computational studies (e.g., ESP maps) reveal reduced electron density at the nitrogen, altering ligand-metal coordination in complexes, which is critical for designing catalysts or supramolecular assemblies .

Q. What challenges arise in crystallizing this compound derivatives, and how can solvent selection and temperature control optimize crystal formation?

Crystallization is hindered by low polarity and weak intermolecular interactions. Solvent screening (e.g., CH₃CN or DCM with slow evaporation) and temperature gradients (-20°C to 4°C) can promote nucleation. For derivatives like tetrafluoropyridine analogs, SHELXL refinement protocols are essential to resolve disorder caused by fluorine’s high thermal motion . Pair distribution function (PDF) analysis may supplement crystallography for amorphous or unstable phases.

Q. How can computational models predict the bioactivity or material properties of this compound-containing compounds?

Molecular docking (e.g., AutoDock Vina) combined with QSAR studies can screen for potential bioactivity by analyzing fluorine’s impact on binding affinity. For material science, DFT calculations predict electronic band structures in fluorinated polymers, where this compound’s electron-deficient ring enhances charge transport in organic semiconductors . Experimental validation via cyclic voltammetry and UV-vis spectroscopy is recommended to correlate computed HOMO-LUMO gaps with observed optical properties.

Q. Methodological Considerations

- Contradiction Analysis : Discrepancies in reported yields (e.g., 22% vs. earlier <10% ) may stem from variations in drying protocols or fluorinating agents. Replicate studies with controlled variables (humidity, reagent purity) are advised.

- Data Reproducibility : Detailed supplementary materials (e.g., crystallographic CIF files, synthetic protocols) should adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards ).

Properties

IUPAC Name |

4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYVECQWCUJXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219524 | |

| Record name | 4-Fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-52-0 | |

| Record name | 4-Fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.